N-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
Description
N-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide is a chemical entity that stands out for its unique structural components. This compound features a cyclopropyl group, which adds strain and reactivity due to its ring structure, combined with a benzimidazole core, known for its biological activities.
Properties
IUPAC Name |
N-[(1R,3S)-2,2-dimethyl-3-phenylcyclopropyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-20(2)17(13-8-6-5-7-9-13)18(20)21-27(25,26)14-10-11-15-16(12-14)23(4)19(24)22(15)3/h5-12,17-18,21H,1-4H3/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVPBOFQZPNPSJ-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N3C)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N3C)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of the Cyclopropyl Group: The cyclopropyl ring can be formed via the Simmons-Smith reaction, where a diazo compound reacts with a zinc-copper couple, leading to the cyclopropyl moiety.
Benzimidazole Core Synthesis: The benzimidazole nucleus can be synthesized via the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
Sulfonamide Introduction: The sulfonamide group is typically introduced using sulfonyl chlorides reacting with amines under basic conditions.
Industrial Production Methods: The industrial synthesis might involve optimized versions of the above laboratory methods, with the use of flow reactors to increase efficiency and yield. Advanced purification techniques like crystallization or chromatography ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The presence of the benzimidazole core allows for selective oxidation at specific sites, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions, particularly involving the cyclopropyl group, can open the ring, leading to aliphatic chain extensions.
Substitution: The phenyl group can undergo electrophilic aromatic substitutions, introducing new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide, or osmium tetroxide.
Reduction Reagents: Lithium aluminum hydride, hydrogen with palladium/carbon catalysts.
Substitution Conditions: Typically under Friedel-Crafts conditions with Lewis acids like aluminum chloride.
Major Products Formed:
Sulfone derivatives from oxidation.
Extended aliphatic chains from reduction.
Various substituted phenyl derivatives from aromatic substitutions.
Scientific Research Applications
Chemistry:
Synthesis Intermediates: Useful in creating more complex molecules through further functionalization.
Biology:
Enzyme Inhibitors: The benzimidazole core makes it a candidate for inhibiting enzymes, particularly in DNA-related processes.
Medicine:
Pharmacological Activities:
Industry:
Agricultural Chemicals: Could be explored for use in pesticides or herbicides due to its chemical stability and reactivity.
Mechanism of Action
Comparison:
N-[(1R,2S)-2,2-dimethyl-2-phenylcyclopropyl]-1,2-dimethyl-2-oxobenzimidazole-4-sulfonamide: Similar in structure but differences in cyclopropyl and benzimidazole positioning could affect reactivity and biological activity.
Comparison with Similar Compounds
Benzimidazole derivatives: Such as 2-aminobenzimidazole, commonly used in various pharmacological applications.
Cyclopropyl derivatives: For instance, cyclopropylamines used in medicinal chemistry for their bioactive properties.
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